molecular formula C96H120N12Na6O21 B1674666 LCZ696 (Valsarta + sacubitril) CAS No. 936623-90-4

LCZ696 (Valsarta + sacubitril)

Cat. No. B1674666
M. Wt: 931 g/mol
InChI Key: UOLUPHRXIRFONO-JOYYXRJNSA-K
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Description

LCZ696, also known as Sacubitril/Valsartan, is a first-in-class, orally bioavailable, and dual-acting angiotensin receptor-neprilysin (ARN) inhibitor. It is used for hypertension and heart failure .


Synthesis Analysis

Sacubitril/Valsartan is a combination drug that has been approved for patients with heart failure . The absorption of sacubitril/valsartan and conversion of sacubitril (prodrug) to sacubitrilat (neprilysin inhibitor) was rapid with maximum plasma concentrations of sacubitril, sacubitrilat, and valsartan (angiotensin receptor blocker) reaching within 0.5, 1.5–2.0, and 2.0–3.0 h, respectively .


Molecular Structure Analysis

Sacubitril/Valsartan is a supramolecular complex comprised of the anionic forms of Sacubitril and Valsartan, together with sodium cations and water molecules in the molar ratio of 1:1:3:2.5 .


Chemical Reactions Analysis

LCZ696 crystals were prepared successfully by S-valsartan and sacubitril, and characterized by SEM, XRPD, TG-DSC, and ATR-FTIR . The co-crystallization mechanism was controlled by nucleation .


Physical And Chemical Properties Analysis

LCZ696 is stable in solid form as well as in aqueous (watery) solution with a pH of 5 to 7, and has a melting point of about 138 °C (280 °F) .

Scientific Research Applications

Cardiovascular Benefits and Mechanisms

Sacubitril/Valsartan, a first-in-class angiotensin receptor-neprilysin inhibitor (ARNI), represents a significant advancement in heart failure (HF) treatment. It operates by inhibiting neprilysin, leading to increased levels of natriuretic peptides, and blocking the angiotensin II receptor, offering a dual therapeutic approach. Clinical trials, notably the PARADIGM-HF trial, have shown that Sacubitril/Valsartan significantly reduces cardiovascular death, HF hospitalization, and improves symptoms in patients with HF with reduced ejection fraction (HFrEF) compared to enalapril (Elnaz Poorgolizadeh et al., 2021), (Hao‐Lin Liu et al., 2019), (Ramyashree Tummala et al., 2016).

Cognitive Function Concerns

While Sacubitril/Valsartan has been celebrated for its cardiovascular benefits, there are concerns regarding its potential cognitive side effects. Neprilysin, an enzyme inhibited by Sacubitril, is involved in the degradation of amyloid-beta peptides. Inhibition of neprilysin could theoretically increase the risk of Alzheimer's disease and other cognitive dysfunctions. However, more research is needed to fully understand the implications of long-term neprilysin inhibition on cognitive health (Elnaz Poorgolizadeh et al., 2021).

Renal and Glomerular Function

Sacubitril/Valsartan has been associated with a slower deterioration of glomerular filtration rate compared to angiotensin-converting enzyme inhibitors and angiotensin receptor blockers, suggesting potential renoprotective effects. These effects are possibly mediated through the enhancement of natriuretic peptides, reduction of glomerular inflammation and fibrosis, and relaxation of mesangial cells and podocytes. Further studies are needed to elucidate the mechanisms and prognostic significance of these findings in patients with and without heart failure (G. Tersalvi et al., 2020).

Expanded Indications and Future Research

Research continues to explore the potential of Sacubitril/Valsartan beyond heart failure, including its use in acute heart failure, advanced heart failure, and other cardiovascular and non-cardiovascular diseases. Preliminary data suggest potential benefits, but randomized trials are crucial to determine the full scope of its therapeutic actions and safety across different patient populations (E. Riddell et al., 2017).

Future Directions

The ongoing Prospective Evaluation of Cognitive Function in Heart Failure: Efficacy and Safety of Entresto compared to Valsartan on Cognitive Function in Patients with Chronic Heart Failure and Preserved Ejection Fraction (PERSPECTIVE; NCT02884206) multicenter, randomized, double-blinded trial is assessing the long-term neurocognitive effects and safety of sacubitril/valsartan, and results are expected in early 2022 .

properties

IUPAC Name

trisodium;4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoate;(2S)-3-methyl-2-[pentanoyl-[[4-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)phenyl]phenyl]methyl]amino]butanoate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O3.C24H29NO5.3Na.H2O/c1-4-5-10-21(30)29(22(16(2)3)24(31)32)15-17-11-13-18(14-12-17)19-8-6-7-9-20(19)23-25-27-28-26-23;1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19;;;;/h6-9,11-14,16,22H,4-5,10,15H2,1-3H3,(H2,25,26,27,28,31,32);4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28);;;;1H2/q;;3*+1;/p-3/t22-;17-,21+;;;;/m01..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOLUPHRXIRFONO-JOYYXRJNSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NN=N[N-]3)C(C(C)C)C(=O)[O-].CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].O.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NN=N[N-]3)[C@@H](C(C)C)C(=O)[O-].CCOC(=O)[C@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].O.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H57N6Na3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

931.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

LCZ696 (Valsarta + sacubitril)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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